An In-depth Technical Guide to N-(4-cyanophenyl)-2-methoxyacetamide: A Theoretical and Comparative Analysis
An In-depth Technical Guide to N-(4-cyanophenyl)-2-methoxyacetamide: A Theoretical and Comparative Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure and putative properties of N-(4-cyanophenyl)-2-methoxyacetamide. It is important to note that as of the latest literature review, this specific compound is not extensively documented in mainstream chemical databases or peer-reviewed publications. Therefore, this document adopts a theoretical and comparative approach, grounding its insights in the established chemistry of structurally analogous compounds. By examining its constituent functional groups and related molecules, we can infer its likely characteristics, propose a viable synthetic route, and discuss its potential applications in research and drug discovery.
Chemical Identity and Structural Elucidation
The nomenclature N-(4-cyanophenyl)-2-methoxyacetamide defines a precise chemical architecture. The core of the molecule is an acetamide group, which is N-substituted with a 4-cyanophenyl ring. Additionally, the alpha-carbon of the acetyl group bears a methoxy substituent.
IUPAC Name: N-(4-cyanophenyl)-2-methoxyacetamide
Key Structural Features:
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Aromatic Cyano Group: The nitrile (-C≡N) on the phenyl ring is a strong electron-withdrawing group, influencing the electronic properties of the aromatic system. It can also participate in hydrogen bonding as an acceptor.
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Amide Linkage: The amide bond (-C(=O)NH-) is a critical functional group in many biologically active molecules, contributing to structural rigidity and hydrogen bonding capabilities.
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α-Methoxy Group: The methoxy group (-OCH₃) adjacent to the carbonyl is an electron-donating group and can influence the reactivity of the carbonyl and the adjacent methylene protons.
Below is a 2D representation of the proposed chemical structure.
Caption: 2D Chemical Structure of N-(4-cyanophenyl)-2-methoxyacetamide.
Predicted Physicochemical Properties
While experimental data for the target molecule is unavailable, we can predict its physicochemical properties by drawing comparisons with structurally similar compounds for which data exists. The table below summarizes these predicted properties, which are crucial for applications in drug development, such as assessing solubility and membrane permeability.
| Property | Predicted Value | Basis for Prediction and Rationale |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Based on the defined chemical structure. |
| Molecular Weight | 190.19 g/mol | Calculated from the molecular formula. |
| XLogP3 | ~1.0 - 1.5 | The presence of polar amide and nitrile groups is balanced by the aromatic ring and methoxy group. This value is an estimate based on related structures like N-(4-methoxyphenyl)acetamide (XLogP3 = 0.9) and considering the contribution of the cyano group. |
| Hydrogen Bond Donors | 1 | The amide nitrogen (N-H). |
| Hydrogen Bond Acceptors | 4 | The two oxygen atoms (carbonyl and methoxy) and the two nitrogen atoms (amide and nitrile). |
| Rotatable Bond Count | 4 | The bonds connecting the phenyl ring to the nitrogen, the nitrogen to the carbonyl, the carbonyl to the alpha-carbon, and the alpha-carbon to the methoxy oxygen. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Calculated based on the contributions of the amide, nitrile, and methoxy groups. This suggests moderate cell permeability. |
Proposed Synthesis Protocol
The synthesis of N-(4-cyanophenyl)-2-methoxyacetamide can be logically achieved through a nucleophilic acyl substitution reaction. This would involve the acylation of 4-aminobenzonitrile with 2-methoxyacetyl chloride. The reaction proceeds via the attack of the nucleophilic amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
This proposed synthesis is analogous to established methods for creating similar amide bonds, such as the synthesis of N-(4-cyanophenyl)-2-methylprop-2-enamide from 4-aminobenzonitrile and methacryloyl chloride.
Step-by-Step Experimental Protocol:
Materials:
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4-aminobenzonitrile
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2-methoxyacetyl chloride
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware, magnetic stirrer, and an ice bath
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add 2-methoxyacetyl chloride (1.1 equivalents) dropwise via a syringe over 10-15 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.
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Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of N-(4-cyanophenyl)-2-methoxyacetamide.
Proposed Methods for Structural Characterization
To confirm the successful synthesis and purity of N-(4-cyanophenyl)-2-methoxyacetamide, a suite of standard analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show distinct signals for the aromatic protons (two doublets in the aromatic region), the amide proton (a singlet or broad singlet), the methylene protons adjacent to the carbonyl (a singlet), and the methoxy protons (a singlet). The chemical shifts and coupling constants would be diagnostic.
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¹³C NMR: Would reveal the number of unique carbon environments, including signals for the nitrile carbon, the carbonyl carbon, the aromatic carbons, the alpha-carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy:
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A strong absorption band around 2220-2240 cm⁻¹ would indicate the presence of the nitrile (C≡N) stretch.
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A strong absorption around 1650-1680 cm⁻¹ would be characteristic of the amide C=O stretch.
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A peak in the range of 3200-3400 cm⁻¹ would correspond to the N-H stretch of the secondary amide.
Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
Potential Biological Activities and Research Applications
The chemical structure of N-(4-cyanophenyl)-2-methoxyacetamide contains pharmacophores that suggest potential for biological activity, making it an interesting candidate for screening in various therapeutic areas.
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Enzyme Inhibition: The cyano group is present in several enzyme inhibitors. For example, related cyanophenyl-containing molecules have been investigated for their inhibitory effects on various enzymes. The overall structure could be explored for its potential to inhibit kinases, proteases, or other enzymes where a nitrile group can interact with the active site.
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Antiproliferative Activity: The acetamide and cyanophenyl moieties are found in various compounds with demonstrated antiproliferative effects. For instance, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionamide (Bicalutamide) is an anti-androgen used to treat prostate cancer. While structurally different, it highlights the relevance of the cyanophenyl group in anticancer drug design.
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Scaffold for Medicinal Chemistry: This molecule could serve as a valuable scaffold or intermediate for the synthesis of more complex molecules. The functional groups present offer handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
While N-(4-cyanophenyl)-2-methoxyacetamide is not a widely characterized molecule, a thorough analysis of its proposed structure allows for robust predictions of its properties and a viable synthetic strategy. Its combination of a cyanophenyl ring, an amide linkage, and a methoxy group makes it an intriguing target for synthetic chemists and drug discovery scientists. The protocols and insights provided in this guide offer a solid foundation for any research group interested in synthesizing and exploring the potential of this novel chemical entity. All proposed methodologies are based on well-established chemical principles and draw from the literature on structurally related compounds, ensuring a high degree of scientific validity.
References
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PubChem. 2-Cyano-N-[(4-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. [Link]
- Google Patents. US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
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PubChem. N-[4-(cyanophenylmethyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]
-
US EPA. IUPAC - List Details - SRS. [Link]
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PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-((4-methoxyphenyl)methyl)acetamide. National Center for Biotechnology Information. [Link]
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PubChem. N-(Cyanomethyl)acetamide. National Center for Biotechnology Information. [Link]
-
NIST. Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. [Link]
